molecular formula C16H12O4 B1606035 2,3-Dimethoxyanthracene-9,10-dione CAS No. 22506-55-4

2,3-Dimethoxyanthracene-9,10-dione

Cat. No. B1606035
CAS RN: 22506-55-4
M. Wt: 268.26 g/mol
InChI Key: SSSUEMJDMRBPMY-UHFFFAOYSA-N
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Description

2,3-Dimethoxyanthracene-9,10-dione is a derivative of 9,10-anthraquinone . It is a compound that has not been fully explored, and there is limited information available about it .


Synthesis Analysis

The synthesis of 2,3-Dimethoxyanthracene-9,10-dione and its derivatives involves enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives . Fourteen new derivatives of 9,10-anthraquinone or 9,10-dimethoxyanthracene were designed, synthesized, and characterized .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethoxyanthracene-9,10-dione is characterized by a π-conjugated system . The compounds feature thiophene terminated side arms attached to different positions of the anthraquinone or anthracene core .

Scientific Research Applications

Molecular Ordering and Crystal Structures

2,3-Dimethoxyanthracene-9,10-dione (1) has been studied for its role in crystal packing structures, serving as a model for the molecular ordering of acenes. It demonstrates a herringbone packing motif, similar to anthracene, providing insights into molecular arrangements in solid-state chemistry (Kobayashi et al., 2005).

Synthesis and Cytotoxicity in Cancer Research

The compound plays a role in synthesizing aminoanthraquinones, which have been evaluated for cytotoxic activity against various cancer cell lines. This research provides valuable insights into potential therapeutic applications against cancers like breast and liver carcinoma (Nor et al., 2013).

Corrosion Inhibition

Research involving derivatives of 2,3-Dimethoxyanthracene-9,10-dione has shown effectiveness as corrosion inhibitors. The study highlights the role of π-electrons and lone-pair electrons in enhancing adsorption onto iron surfaces, thus contributing to effective corrosion inhibition (Chafiq et al., 2020).

Antitumor Potential in Traditional Medicine

Emodin anthraquinone derivatives, including those derived from 2,3-Dimethoxyanthracene-9,10-dione, have been investigated for their antitumor potential. These compounds, used in traditional Chinese medicine, exhibit significant inhibition of tumor cell proliferation (Li et al., 2020).

Synthesis of Bioactive Compounds

The synthesis of various bioactive compounds, including anticancer and antimalarial agents, has utilized 2,3-Dimethoxyanthracene-9,10-dione derivatives. The study of their reactivity with amines and their bioactivities showcases the compound's versatility in medicinal chemistry (Hua et al., 2002).

Selective Oxidation Applications

Selective oxidation processes using 2,3-Dimethoxyanthracene-9,10-dione and its analogues have been explored, yielding corresponding anthraquinones without affecting ether groups. This process demonstrates the compound's utility in organic synthesis (Anastasia et al., 1990).

Photolysis Research

2,3-Dimethoxyanthracene-9,10-dione has been utilized in the study of photochemical dissociation processes. The compound's role in electron transfer mechanisms during photolysis demonstrates its importance in photochemical applications (Naitoh et al., 1991).

Isolation from Natural Sources

The compound has been isolated from natural sources, like Dioscorea zingiberensis C. H. Wright, and tested for various biological activities. Its moderate anti-inflammatory activity and potent inhibitory effects on triglycerideaccumulation highlight its potential in pharmacology and natural product research (Du et al., 2016).

Molecular Electronics Applications

2,3-Dimethoxyanthracene-9,10-dione derivatives have been synthesized and analyzed for their potential in molecular electronics. Their structural properties and redox processes are crucial for applications such as redox-active switches (Seidel et al., 2013).

Synthesis and Isomerism Studies

The synthesis and isomerism of derivatives of 2,3-Dimethoxyanthracene-9,10-dione have been explored, providing insights into the chemistry of tetracyclic quinoid systems. This research contributes to the understanding of molecular diversity in organic synthesis (Karkhut et al., 2021).

Pesticidal Activity Testing

The compound has been tested for pesticidal activities, showing potential as the basis for plant protection products. Its herbicidal and insecticidal activities are especially noteworthy in agricultural chemistry (Pyrko, 2022).

Redox Properties in Organic Chemistry

The redox properties of 2,3-Dimethoxyanthracene-9,10-dione derivatives have been studied, with findings showing their strong electron acceptor capabilities. This research is significant for understanding electron transfer processes in organic compounds (Díaz-Guerra et al., 2010).

Photoresist Applications in Semiconductor Fabrication

2,3-Dimethoxyanthracene-9,10-dione derivatives have been used as photoinitiators in photoresist formulations for semiconductor fabrication. Their role in generating strong protonic acids upon irradiation is crucial for high-resolution patterning in electronics (Naitoh et al., 1991).

Synthesis of Novel Compounds for Organic Electronics

The synthesis of novel 2,3-Dimethoxyanthracene-9,10-dione derivatives for applications in organic electronics has been explored. These compounds show promise in the development of new materials for electronic devices (Tikhomirov et al., 2014).

Fluorimetric Applications

The compound has been utilized in fluorimetric determinations by ion-pair extraction, demonstrating its potential in analytical chemistry. This research contributes to the development of sensitive and selective analytical methods (Borg et al., 1973).

Green Synthesis Approaches

Research on green synthesis approaches using 2,3-Dimethoxyanthracene-9,10-dione derivatives highlights the compound's role in developing environmentally friendly synthetic methods. This research is key to sustainable chemistry practices (Wang et al., 2006).

Future Directions

Given the limited information available on 2,3-Dimethoxyanthracene-9,10-dione, future research could focus on its synthesis, properties, and potential applications. The compound could be explored for its potential use in various industries, given the wide applications of related anthraquinone compounds .

properties

IUPAC Name

2,3-dimethoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-13-7-11-12(8-14(13)20-2)16(18)10-6-4-3-5-9(10)15(11)17/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSUEMJDMRBPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298909
Record name 2,3-Dimethoxyanthra-9,10-quinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxyanthracene-9,10-dione

CAS RN

22506-55-4
Record name 9, 2,3-dimethoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126879
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dimethoxyanthra-9,10-quinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Wang, J Kornsakulkarn, K Srichomthong… - The Journal of …, 2019 - nature.com
Five new anthraquinones, morakotins A–E (1–5), together with seven known compounds, lunatin (6), rheoemodin (7), YM187781 (8), bislunatin (9), 6-(1-hydroxypentyl)-4-methoxypyran-…
Number of citations: 18 www.nature.com
S Basak, D Mal - The Journal of Organic Chemistry, 2017 - ACS Publications
Hexa-2,5-dienoates, susceptible to isomerization by acids and bases, are suitable for the [4+2] anionic annulation to give 3-(2-alkenyl)naphthoates in regiospecific manner. When …
Number of citations: 10 pubs.acs.org
B Suchand, G Satyanarayana - Synthesis, 2019 - thieme-connect.com
A bis-acylation strategy to access functionalized anthraquinones via one-pot relay process, is presented. The first acylation was feasible under [Pd]-catalyzed intermolecular direct …
Number of citations: 11 www.thieme-connect.com

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